molecular formula C19H16N8O2S B2540641 4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034446-55-2

4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2540641
CAS No.: 2034446-55-2
M. Wt: 420.45
InChI Key: FCWAZYUYQMWNCE-UHFFFAOYSA-N
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Description

4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N8O2S and its molecular weight is 420.45. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

Research highlights the modification of certain structures like isoniazid (INH) to enhance their antitubercular activity. The modifications involving derivatives of compounds like 4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide have shown promising results against various strains of mycobacteria, indicating their potential role in developing novel antitubercular agents (Asif, 2014).

Optical Sensors and Biological Significance

These compounds, due to their ability to form coordination and hydrogen bonds, are recognized for their role in the development of optical sensors. Additionally, they are known for their biological significance, offering a range of medicinal applications. The structural features, including the presence of heterocyclic systems like triazole, thiazole, pyridine, and pyrrole, contribute to their recognition units in the synthesis of optical sensors and their medicinal applications (Jindal & Kaur, 2021).

Pharmacological Properties

The derivatives of coumarin and oxadiazole, including structures like this compound, exhibit a broad spectrum of pharmacological activities. Their properties include antimicrobial, anticancer, anti-inflammatory, antiviral, antioxidant, and more, making them a key focus for the synthesis of more effective and potent drugs (Jalhan et al., 2017).

Development of Medicinal Agents

The 1,3,4-oxadiazole ring, found in compounds like the one , is noted for its effective binding with different enzymes and receptors due to its structural features. This interaction leads to an array of bioactivities, making these derivatives valuable in the development of various medicinal agents targeting a wide range of diseases (Verma et al., 2019).

Synthesis Methodologies

The compound's related heterocyclic systems are also significant in synthetic chemistry. Microwave-assisted synthesis methodologies for such heterocyclic systems offer advantages like reduced reaction times and improved product yields, emphasizing the importance of these compounds in various industrial and medicinal applications (Sakhuja et al., 2012).

Properties

IUPAC Name

4-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N8O2S/c1-11-16(30-19(21-11)26-6-3-4-7-26)17(28)20-10-15-24-23-14-9-13(5-8-27(14)15)18-22-12(2)25-29-18/h3-9H,10H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWAZYUYQMWNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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